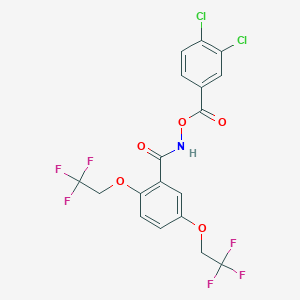

N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

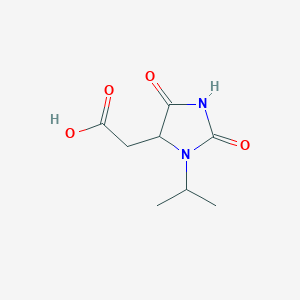

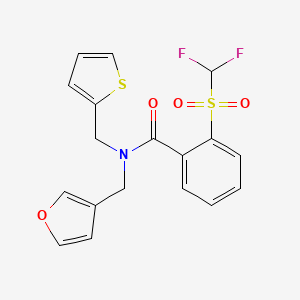

This compound is a pyrimidine derivative, which is a type of heterocyclic aromatic organic compound similar to pyridine and benzene. It has a 2,4-dioxo group, a common motif in many bioactive molecules and pharmaceuticals . The presence of the 4-chlorophenyl and 4-methoxyphenyl groups could potentially influence its physical and chemical properties, as well as its bioactivity .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidine ring (a six-membered ring with two nitrogen atoms) with two carbonyl (C=O) groups at the 2 and 4 positions. It would also have a carboxamide group at the 5 position, and phenyl groups substituted with chlorine and methoxy groups at the 3 position .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The carbonyl groups could be involved in nucleophilic addition reactions, and the carboxamide group could participate in hydrolysis or reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications

Synthesis and Biological Applications

This compound is structurally related to various heterocyclic compounds that have been synthesized for their potential biological activities. For instance, compounds synthesized from reactions involving similar moieties have shown significant anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The synthesis often involves reactions with thiourea, aromatic aldehydes, and other heterocyclic components, leading to novel compounds evaluated for their potential as biological agents (Akbari et al., 2008; Abu‐Hashem et al., 2020).

Antimicrobial and Antioxidant Properties

Some derivatives structurally related to the queried compound have been synthesized and evaluated for their antimicrobial activities. These studies have shown that certain derivatives exhibit significant inhibition on bacterial and fungal growth, highlighting their potential as novel antimicrobial agents. Moreover, antioxidant properties have also been investigated, providing a basis for further research into their application in managing oxidative stress-related conditions (Gilava et al., 2020).

Anticancer Activity

The anticancer potential of related compounds has been a subject of interest, with studies exploring the synthesis of novel derivatives and their evaluation against various cancer cell lines. For example, ultrasound-promoted synthesis of thiadiazolopyrimidine derivatives has been explored, revealing compounds with promising anticancer activities. This suggests the potential for similar compounds to be synthesized and evaluated for their efficacy in cancer treatment (Tiwari et al., 2016).

Material Science Applications

Beyond biomedical applications, compounds with structural similarities have been investigated for their utility in material science, such as the development of electrochromic materials and polymers with unique physical properties. These studies involve the synthesis of polyamides and polyimides based on specific functional groups, leading to materials with potential applications in electronics and as advanced materials with high thermal stability and solubility in organic solvents (Chang & Liou, 2008; Yang & Lin, 1995).

Future Directions

properties

IUPAC Name |

N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O4/c1-26-14-8-6-13(7-9-14)22-17(24)15(10-20-18(22)25)16(23)21-12-4-2-11(19)3-5-12/h2-10H,1H3,(H,20,25)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKWTYQYJZAQGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2381697.png)

![8-bromo-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2381698.png)

![1-[2-(2-Methoxyphenoxy)ethyl]-5-methylindole-2,3-dione](/img/structure/B2381706.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B2381707.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2381709.png)